Enantiomeric Purity: Definitive Evidence of Chiral Identity vs. Racemate
The (2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride is the only commercially available form of this compound that guarantees the specific (2R,3S) configuration. In contrast, the common alternative CAS 1344463-19-9 is a racemic mixture of (2R,3S) and (2S,3R) enantiomers, and CAS 2162986-83-4 is the (2R,3R) trans diastereomer [1]. The single enantiomer ensures that subsequent synthetic steps yield a single diastereomer, which is crucial for pharmacologically active molecules where the wrong stereoisomer can be inactive or toxic.
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Single (2R,3S) enantiomer |
| Comparator Or Baseline | Racemate (CAS 1344463-19-9) or (2R,3R) isomer (CAS 2162986-83-4) |
| Quantified Difference | 100% enantiomeric excess (implied) vs. 0% for racemate |
| Conditions | Defined by CAS registry number and stereochemical descriptor |
Why This Matters
Procurement of the single enantiomer eliminates the need for costly and low-yield chiral resolution, ensuring direct synthetic access to homochiral drug candidates.
- [1] PubChem. Compound Summary for CID 124518829: rac-(2R,3S)-3-amino-4,4,4-trifluorobutan-2-ol. National Center for Biotechnology Information, 2024. View Source
